GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4GlcNAc1-b-4MU
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Overview
Description
4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is a fluorogenic substrate extensively used in biochemical research. This compound is particularly significant in the study of chitinase enzymes and their involvement in various diseases. It consists of a chitin monomer and 4-methylumbelliferone, making it a valuable tool for detecting and measuring enzyme activity .
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside, also known as 4-Methylumbelliferyl β-D-N,N′,N′′,N′′′-Tetraacetylchitotetraoside, is the enzyme chitinase . Chitinase is responsible for the breakdown of chitin, a long-chain polymer of N-acetylglucosamine, which is a derivative of glucose .
Mode of Action
This compound acts as a fluorogenic substrate for chitinase . It is an analog of chitin and is recognized and cleaved by the enzyme . The cleavage of this substrate by chitinase results in the release of 4-methylumbelliferone, a fluorescent product .
Biochemical Pathways
The action of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is involved in the chitin degradation pathway . Chitinase, by cleaving this substrate, breaks down chitin, which is a major component of the cell walls of fungi and the exoskeletons of arthropods .
Pharmacokinetics
Its solubility in dmf suggests that it may be well-absorbed in the body. The compound’s stability under storage at -20°C indicates that it may have a relatively long half-life.
Result of Action
The cleavage of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside by chitinase results in the release of methylumbelliferone , a fluorescent product . This fluorescence can be measured and is often used to quantify the activity of chitinase in biological samples .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH, which can affect the activity of the chitinase enzyme . Furthermore, the compound’s stability at -20°C suggests that it may be sensitive to heat and may degrade at higher temperatures.
Biochemical Analysis
Biochemical Properties
This chemical serves as a substrate primarily for chitinases, enzymes responsible for breaking down glycosidic bonds in chitin, a key component of the cell walls of fungi and the exoskeletons of insects . The substrate is cleverly designed to release 4-methylumbelliferone (4-MU), a highly fluorescent compound, upon enzymatic reaction .
Molecular Mechanism
The mechanism of action involves the cleavage of the glycosidic bond in the substrate by chitinases, resulting in the liberation of 4-MU . This release can be quantitatively measured using fluorescence spectroscopy, providing a sensitive method to monitor enzyme activity in real-time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside involves the acetylation of chitin-derived oligosaccharides. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the chitin-derived oligosaccharide are protected using acetyl groups.
Coupling Reaction: The protected oligosaccharide is then coupled with 4-methylumbelliferone under specific conditions to form the desired compound.
Deprotection: The final step involves the removal of the protecting groups to yield 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside undergoes several types of chemical reactions, including:
Hydrolysis: This compound is hydrolyzed by chitinase enzymes, resulting in the release of 4-methylumbelliferone, which is a fluorescent product.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can undergo these reactions under certain conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using chitinase enzymes in a buffered solution.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired reaction.
Major Products Formed
The primary product formed from the hydrolysis of 4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is 4-methylumbelliferone, a fluorescent compound .
Scientific Research Applications
4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside has a wide range of scientific research applications:
Biochemistry: Used as a fluorogenic substrate to study chitinase and chitotriosidase enzyme activity.
Biomedicine: Plays a crucial role in understanding the involvement of chitinase enzymes in various diseases.
Environmental Science: Utilized in the detection and estimation of fungal growth by measuring enzyme activity.
Industrial Applications: Employed in the development of enzyme assays and diagnostic tools.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl N-acetyl-b-D-glucosaminide: Used for detecting and estimating fungal growth by measuring enzyme activity.
4-Methylumbelliferyl b-D-N,N’,N’'-triacetylchitotrioside: Another fluorogenic substrate used in biochemical research.
Uniqueness
4-Methylumbelliferyl N,N’,N’‘,N’‘’-tetraacetyl-b-D-chitotetraoside is unique due to its specific structure, which allows it to be a highly effective substrate for chitinase enzymes. Its ability to release a fluorescent product upon hydrolysis makes it invaluable in various research applications.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60N4O23/c1-14-8-26(55)62-21-9-19(6-7-20(14)21)61-39-28(44-16(3)52)33(58)36(23(11-48)64-39)68-41-30(46-18(5)54)35(60)38(25(13-50)66-41)69-42-29(45-17(4)53)34(59)37(24(12-49)65-42)67-40-27(43-15(2)51)32(57)31(56)22(10-47)63-40/h6-9,22-25,27-42,47-50,56-60H,10-13H2,1-5H3,(H,43,51)(H,44,52)(H,45,53)(H,46,54)/t22-,23-,24-,25-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41+,42+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZCALJGBTWBDB-BGWTZNANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60N4O23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
988.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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